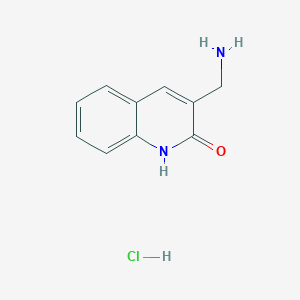

3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

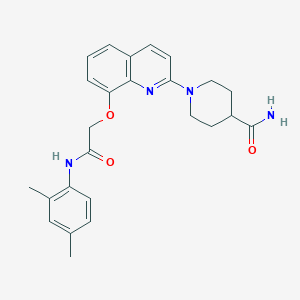

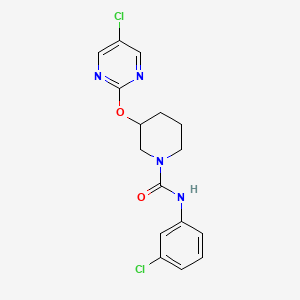

The compound is a derivative of quinolinone, which is a class of organic compounds that are often used in the synthesis of pharmaceuticals . The “3-(Aminomethyl)” part suggests the presence of an aminomethyl group attached to the third carbon of the quinolinone ring. The “hydrochloride” indicates that it is a hydrochloride salt, which is commonly used in pharmaceuticals to improve the solubility of the active compound .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a quinolinone ring with an aminomethyl group attached to the third carbon. The presence of nitrogen in the aminomethyl group and the oxygen in the quinolinone ring would likely result in the formation of hydrogen bonds .Chemical Reactions Analysis

Amines, such as the aminomethyl group in this compound, are known to undergo a variety of chemical reactions. They can react with acids to form salts, with carbonyl compounds to form imines, and with alkyl halides to form secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For instance, the presence of the aminomethyl group might increase the compound’s basicity, while the quinolinone ring might contribute to its aromaticity .Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

One study reported the synthesis of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, utilizing hydroxyquinoline reactions, which showed significant inhibition of bacterial and fungal growth, suggesting potential antimicrobial applications (Ahmed et al., 2006).

Selectivity in Inhibition

Research on tetrahydroisoquinolines revealed their potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) versus the alpha2-adrenoceptor, indicating therapeutic potential in modulating catecholamine levels (Grunewald et al., 1999).

Reducing hERG Liabilities

The development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists with reduced human ether-a-go-go-related gene (hERG) liabilities showcases efforts to mitigate adverse effects while retaining therapeutic efficacy, highlighting the compound's role in drug design and safety optimization (Kasai et al., 2012).

Fluorescence Studies

N-aryl-2-aminoquinolines, derived from reactions involving chloroquinoline, were studied for their fluorescence properties, offering insights into their use in biological applications and the effect of substituents and solvent interactions on their luminescent behavior (Hisham et al., 2019).

Antiviral Activity

Substituted 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid ethyl esters were synthesized and tested for antiviral activity, with specific derivatives showing effectiveness against influenza virus, indicating potential applications in antiviral therapy (Ivashchenko et al., 2014).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-(aminomethyl)-1H-quinolin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c11-6-8-5-7-3-1-2-4-9(7)12-10(8)13;/h1-5H,6,11H2,(H,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZYWVMGFFMZTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-1,2-dihydroquinolin-2-one hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[b]thiophen-2-yl(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone](/img/structure/B2961259.png)

![(3,5-Dimethylphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2961261.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2961269.png)

![5-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2961270.png)

![2-Chloro-N-[1-(4-methylphenyl)-2-methylsulfonylpropyl]propanamide](/img/structure/B2961271.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-nitrobenzamide](/img/structure/B2961273.png)